![molecular formula C26H31N3O2S B2958812 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide CAS No. 932506-03-1](/img/structure/B2958812.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Amino-substituted derivatives of 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, including compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide, have shown significant antitumor activity. These compounds exhibited high potency against tumor cells, with some derivatives showing lower cardiotoxicity relative to cytotoxicity, making them promising candidates for cancer treatment (Sami et al., 1995); (Sami et al., 1996).
Synthesis of N-Heteroaromatic Compounds
The compound has been utilized in the synthesis of N-containing heterocycles, which are important in pharmaceutical chemistry. A protocol based on cyclocarbonylative Sonogashira reactions, involving tosylamides like N-(2-ethynylbenzyl)-4methylbenzenesulfonamide, has been developed for this purpose (Aronica et al., 2016).
Antimicrobial Activity
Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, related to the compound of interest, have demonstrated significant antimicrobial activity against various strains of bacteria and spores of fungi, showing potential for the development of new antimicrobial agents (Vanparia et al., 2010).
Inhibitor Binding to Human Carbonic Anhydrases
Isoquinolinesulfonamides, including derivatives similar to the compound , have been shown to inhibit human carbonic anhydrases. The crystal structure analysis of such compounds in complex with human carbonic anhydrase II provided insights for the design of selective inhibitors, which could be significant in therapeutic applications (Mader et al., 2011).
Cardiac Troponin I–Interacting Kinase (TNNi3K) Inhibitors
Structural analogs of 3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide, structurally related to the compound of interest, have been synthesized as inhibitors of TNNi3K. These studies contribute to understanding the structure-activity relationships and could guide the development of drugs targeting cardiac diseases (Asquith et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-20-8-14-25(15-9-20)32(30,31)27-18-26(22-10-12-24(13-11-22)28(2)3)29-17-16-21-6-4-5-7-23(21)19-29/h4-15,26-27H,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNXBBSIRWNUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide |
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